molecular formula C13H17NO3 B12105477 Methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate

Methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate

Cat. No.: B12105477
M. Wt: 235.28 g/mol
InChI Key: YEISCVVZJDZCHF-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate, with the chemical formula C6H11NO2, is a compound of interest due to its unique structure and potential applications. It belongs to the class of pyrrolidine derivatives and exhibits intriguing properties.

Preparation Methods

Synthetic Routes::

    Esterification:
    • The compound can be synthesized via esterification of 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid with methanol (CH3OH).
    • Reaction:

      4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid+MethanolMethyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate+Water\text{4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid} + \text{Methanol} \rightarrow \text{Methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate} + \text{Water} 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid+Methanol→Methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate+Water

Industrial Production::
  • Industrial-scale production methods may involve optimized conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

    Reduction: Catalytic hydrogenation (e.g., using palladium on carbon, Raney nickel).

    Substitution: Various nucleophiles (e.g., amines, halides).

Major Products::
  • Hydrolysis: 4-(2-methylphenoxy)pyrrolidine-2-carboxylic acid.
  • Reduction: 4-(2-methylphenoxy)pyrrolidine-2-carbinol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., as a ligand for receptors).

    Medicine: May have pharmaceutical applications (e.g., drug design).

    Industry: Employed in the synthesis of fine chemicals.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • It may interact with cellular receptors, enzymes, or other biomolecules.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

methyl 4-(2-methylphenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-5-3-4-6-12(9)17-10-7-11(14-8-10)13(15)16-2/h3-6,10-11,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEISCVVZJDZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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